molecular formula C8H12N2O B3349312 5-Isopropoxypyridin-3-amine CAS No. 213765-98-1

5-Isopropoxypyridin-3-amine

Cat. No.: B3349312
CAS No.: 213765-98-1
M. Wt: 152.19 g/mol
InChI Key: PVGHCHVPAOQQAV-UHFFFAOYSA-N
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Description

5-Isopropoxypyridin-3-amine: is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with an isopropoxy group at the 5-position and an amino group at the 3-position. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypyridin-3-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with isopropanol, followed by the introduction of the amino group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropoxypyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvent: tetrahydrofuran (THF); temperature: 0°C to room temperature.

    Substitution: Alkyl halides, acyl chlorides; solvent: DMF, DMSO; temperature: room temperature to elevated temperatures.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Isopropoxypyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and materials science. It is used in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Isopropoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5-Methoxypyridin-3-amine: Similar structure with a methoxy group instead of an isopropoxy group.

    5-Ethoxypyridin-3-amine: Similar structure with an ethoxy group instead of an isopropoxy group.

    5-Butoxypyridin-3-amine: Similar structure with a butoxy group instead of an isopropoxy group.

Comparison: 5-Isopropoxypyridin-3-amine is unique due to the presence of the isopropoxy group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, solubility, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-propan-2-yloxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGHCHVPAOQQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Crude 5-bromo-3-isopropoxypyridine (3.71 g, 17.18 mmol) was dissolved in methanol (46 mL) and added to concentrated ammonium hydroxide (29.7%, 14.8 M, 50 mL) and copper(I) bromide (2.46 g, 17.18 mmol) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 170° C. (oil bath temperature) for 24 h. After cooling, the solution was concentrated by rotary evaporation. Sodium carbonate solution (17.6%, 200 mL) was added, and the mixture was extracted with CH2Cl2 (4×50 mL). The combined CH2Cl2 extracts were dried (MgSO4), filtered, and concentrated by rotary evaporation to give 1.88 g (72.0%) of a brown oil.
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
2.46 g
Type
catalyst
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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